molecular formula C16H28N2O2 B11846988 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone CAS No. 66065-56-3

2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11846988
CAS No.: 66065-56-3
M. Wt: 280.41 g/mol
InChI Key: LONKCTOXEUWYST-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a quinoline derivative structure. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by functional group modifications to introduce the dimethylamino and hydroxy groups. Common reagents used in these steps include alkylating agents, reducing agents, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the quinoline ring to form different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone include other quinoline derivatives with varying functional groups. Examples include:

  • 2-(Dimethylamino)-1-(4-hydroxyquinolin-1(2H)-yl)ethanone
  • 2-(Dimethylamino)-1-(4-methylquinolin-1(2H)-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

66065-56-3

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

2-(dimethylamino)-1-(4-ethenyl-4-hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl)ethanone

InChI

InChI=1S/C16H28N2O2/c1-5-16(20)10-12(2)18(15(19)11-17(3)4)14-9-7-6-8-13(14)16/h5,12-14,20H,1,6-11H2,2-4H3

InChI Key

LONKCTOXEUWYST-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2CCCCC2N1C(=O)CN(C)C)(C=C)O

Origin of Product

United States

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